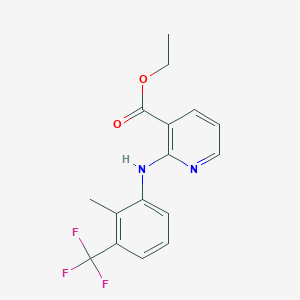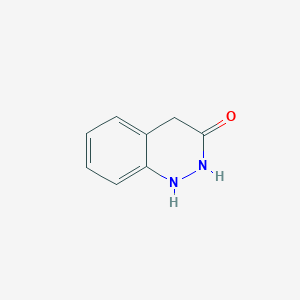
(2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) is a chiral bisphosphine ligand. This compound is notable for its application in asymmetric synthesis, particularly in catalytic processes. Its structure consists of a pentane backbone with two phosphine groups attached to the second and fourth carbon atoms, each bearing two 3,5-dimethylphenyl substituents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) typically involves the reaction of 3,5-dimethylphenylphosphine with a suitable chiral diol or dihalide precursor. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to achieve the desired product quality .
化学反応の分析
Types of Reactions
(2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Coordination: It forms complexes with transition metals, which are crucial in catalytic applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Coordination: Transition metals such as palladium, platinum, and rhodium are often used.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Coordination: The major products are metal-ligand complexes, which are used in various catalytic processes.
科学的研究の応用
(2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) has several scientific research applications:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: Investigated for its potential in biocatalysis and enzyme mimetics.
Medicine: Explored for its role in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and polymers.
作用機序
The mechanism by which (2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) exerts its effects involves the coordination to a metal center, forming a metal-ligand complex. This complex can then participate in various catalytic cycles, facilitating reactions such as hydrogenation or hydroformylation. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, which is crucial in asymmetric synthesis.
類似化合物との比較
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Another chiral bisphosphine ligand used in asymmetric catalysis.
Bis(3,5-dimethylphenyl)phosphine: A simpler phosphine ligand used in various catalytic reactions.
Uniqueness
(2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) is unique due to its specific chiral structure, which provides high enantioselectivity in catalytic processes. This makes it particularly valuable in the synthesis of chiral compounds, where the control of stereochemistry is essential.
特性
CAS番号 |
551950-92-6 |
|---|---|
分子式 |
C37H46P2 |
分子量 |
552.7 g/mol |
IUPAC名 |
[(2S,4S)-4-bis(3,5-dimethylphenyl)phosphanylpentan-2-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C37H46P2/c1-24-11-25(2)16-34(15-24)38(35-17-26(3)12-27(4)18-35)32(9)23-33(10)39(36-19-28(5)13-29(6)20-36)37-21-30(7)14-31(8)22-37/h11-22,32-33H,23H2,1-10H3/t32-,33-/m0/s1 |
InChIキー |
BQUNSIYVDVZZEA-LQJZCPKCSA-N |
SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)CC(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
異性体SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C[C@H](C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
正規SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)CC(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3329119.png)



